molecular formula C12H16O2 B1594886 alpha-Methylbenzyl butyrate CAS No. 3460-44-4

alpha-Methylbenzyl butyrate

Cat. No. B1594886
CAS RN: 3460-44-4
M. Wt: 192.25 g/mol
InChI Key: GGKADXREVJTZMF-UHFFFAOYSA-N
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Description



  • Alpha-Methylbenzyl butyrate (also known as styrallyl butyrate ) is an ester with a fruity odor reminiscent of apple, pineapple, and strawberry.

  • It occurs naturally in trace amounts in various plant products, and its flavor is produced by distillation from essential oils of vegetable origin.

  • Commercially, it is used in perfumeries and as a flavoring agent in food.





  • Synthesis Analysis



    • Alpha-Methylbenzyl butyrate can be synthesized through esterification of butyric acid with methanol in the presence of a heterogeneous catalyst (such as amberlyst-15).

    • The reaction conditions, including temperature, molar ratios of reactants, catalyst loading, and molecular sieves, influence the ester synthesis.





  • Molecular Structure Analysis



    • The chemical formula for alpha-Methylbenzyl butyrate is C<sub>12</sub>H<sub>14</sub>O<sub>3</sub> .

    • Its molecular weight is approximately 192.25 g/mol .

    • The structure consists of a butyric acid moiety (CH<sub>3</sub>CH<sub>2</sub>CH<sub>2</sub>CO<sub>2</sub>) attached to a phenyl ring (C<sub>6</sub>H<sub>5</sub>).





  • Chemical Reactions Analysis



    • Alpha-Methylbenzyl butyrate can undergo hydrolysis, esterification, and other reactions typical of esters.

    • It is often used as a flavoring agent in food products.





  • Physical And Chemical Properties Analysis



    • Refractive index at 20°C: 1.487 (literature value).

    • Boiling point: 83-84°C at 3 mmHg (literature value).

    • Density at 25°C: 0.99 g/mL (literature value).




  • Scientific Research Applications

    1. Use in Fragrance Industry

    Alpha-methylbenzyl butyrate, as a fragrance ingredient, belongs to the group of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE). It is synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid to generate various esters, including butyrate. A comprehensive review of its toxicological and dermatological properties has been conducted, which is crucial for assessing the safety of its use in fragrances (McGinty, Letizia, & Api, 2012).

    2. Inhibitory Effects on Enzymes

    Research has shown that derivatives of alpha-methylbenzyl butyrate can act as inhibitors of certain enzymes, like cholesterol esterase and acetylcholinesterase. These studies provide insights into how such compounds can influence enzymatic activities, potentially leading to applications in therapeutic or biochemical contexts (Lin et al., 1998).

    3. Implications in Colorectal Cancer Research

    Butyrate, including its derivative forms, has been studied for its role in colorectal cancer. It shows potential in suppressing colonocyte NF-kappa B activation, influencing cell proliferation, and acting as an anti-inflammatory agent. These findings suggest that butyrate and its derivatives could have therapeutic potential in colorectal cancer treatment or prevention (Yin, Laevsky, & Giardina, 2001).

    4. Role in Epigenetic Modifications

    Butyrate's effect on inducing fetal hemoglobin (HbF) in patients with hemoglobin disorders highlights its role in epigenetic modifications. This function is associated with increased histone acetylation and decreased DNA methylation, indicating potential applications in gene regulation therapies (Fathallah et al., 2007).

    Safety And Hazards



    • Alpha-Methylbenzyl butyrate is considered hazardous due to its flammability and potential skin and eye irritation.

    • Proper precautions should be taken during handling.

    • No safety concerns exist at current levels of intake when used as a flavoring agent.




  • Future Directions



    • Further research is needed to explore the clinical relevance of its biological activities and molecular pathways in humans.

    • Investigate its potential therapeutic role in cardiovascular diseases and other health conditions.




    properties

    IUPAC Name

    1-phenylethyl butanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H16O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GGKADXREVJTZMF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC(=O)OC(C)C1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H16O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00863177
    Record name 1-Phenylethyl butanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00863177
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    192.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    colourless oily liquid with a fruity, floral odour
    Record name alpha-Methylbenzyl butyrate
    Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
    URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/792/
    Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
    Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

    Solubility

    insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
    Record name alpha-Methylbenzyl butyrate
    Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
    URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/792/
    Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
    Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

    Density

    0.977-0.997
    Record name alpha-Methylbenzyl butyrate
    Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
    URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/792/
    Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
    Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

    Product Name

    alpha-Methylbenzyl butyrate

    CAS RN

    3460-44-4
    Record name α-Methylbenzyl butyrate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3460-44-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name alpha-Methylbenzyl butyrate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460444
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1-Phenylethyl butanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00863177
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-phenylethyl butyrate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.373
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name .ALPHA.-METHYLBENZYL BUTYRATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP1Z2SN9NP
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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    Record name 1-Phenylethyl butyrate
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0037717
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    3
    Citations
    TB Adams, MM McGowen, MC Williams… - Food and chemical …, 2007 - Elsevier
    This publication is the 11th in a series of safety evaluations performed by the Expert Panel of the Flavor and Extract Manufacturers Association (FEMA). In 1993, the Panel initiated a …
    Number of citations: 40 www.sciencedirect.com
    EFSA Panel on Food Contact Materials … - EFSA …, 2009 - Wiley Online Library
    … The JECFA evaluated alpha-methylbenzyl butyrate (CASrn as in Register). (R)- or (S)enantiomer not specified by CASrn in Register. 09.249 …
    Number of citations: 0 efsa.onlinelibrary.wiley.com
    R Winter - 2009 - books.google.com
    An Essential Household Reference… Revised and Updated With our culture’s growing interest in organic foods and healthy eating, it is important to understand what food labels mean …
    Number of citations: 205 books.google.com

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